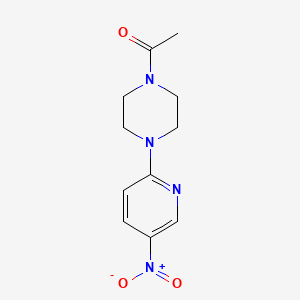

![molecular formula C10H16N2OS B2641830 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine CAS No. 320422-44-4](/img/structure/B2641830.png)

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine, also known as DMOT, is an organic compound. It has a molecular formula of C10H16N2OS and an average mass of 212.312 Da .

Synthesis Analysis

The synthesis of this compound has been studied in detail . The new compound has been obtained from two biologically active compounds, such as isoxazole and cytisine . It has been demonstrated that the reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine .Molecular Structure Analysis

The molecular structure of this compound has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . As a result, the homo- and heteronuclear spin-spin couplings have been established .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H16N2OS and an average mass of 212.312 Da .Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development : The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 is a high affinity, orally active, human neurokinin-1 (h-NK1) receptor antagonist. It shows effectiveness in pre-clinical tests for potential clinical efficacy in emesis and depression (Harrison et al., 2001).

Structural and Vibrational Properties Study : Research on the title compound 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one(1) involved synthesis and single crystal production. It was structurally determined using NMR, FT-IR spectroscopy, MS, and X-ray diffraction, with DFT calculations confirming the molecular crystal structure (Sun et al., 2021).

Photostabilization of Poly(vinyl chloride) : New thiophenes were synthesized for reducing the photodegradation of poly(vinyl chloride) (PVC) films. These materials, including N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, showed significant photostabilization of PVC by possibly absorbing UV radiation or assisting energy transfer (Balakit et al., 2015).

Development of Asymmetric Catalysis Ligands : Phosphinite–oxazoline P–N ligands were developed to mediate palladium-catalyzed asymmetric alkylations, showing significant enantioselectivity (Jones & Richards, 2001).

Nickel Complexes in Catalytic Oligomerization of Ethylene : The study focused on nickel complexes with bidentate P,N phosphinitooxazoline and -pyridine ligands for catalytic oligomerization of ethylene. The complexes exhibited high activities and selectivities for ethylene dimers (Speiser et al., 2004).

Highly Luminescent Lanthanide Ion Complexes : A study on a new complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate, which is highly luminescent in solid state and in solution, suggesting potential applications in materials science (de Bettencourt-Dias et al., 2007).

Investigation of Molecular Structure and Thermodynamic Properties : This study investigated the molecular structure, vibrational analysis, and thermodynamic properties of 1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, providing insights into its electronic and structural characteristics (Medetalibeyoğlu et al., 2019).

Future Directions

The future directions of research on this compound could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This class of compounds is promising for obtaining new biologically active compounds .

Properties

IUPAC Name |

3,5-dimethyl-4-(thiomorpholin-4-ylmethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8-10(9(2)13-11-8)7-12-3-5-14-6-4-12/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKBWGVCLNUQGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(thiophen-2-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2641749.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2641750.png)

![6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride](/img/structure/B2641752.png)

![Methyl 2-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2641753.png)

![(3,5-dimethoxyphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2641756.png)

![2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2641757.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine](/img/structure/B2641759.png)

![N-(4-bromobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2641761.png)